molecular formula C12H19N3O B2977725 2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one CAS No. 2320858-18-0

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B2977725
CAS No.: 2320858-18-0
M. Wt: 221.304
InChI Key: ZAUWOBITNHDDHF-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one (CAS Number: 2320858-18-0) is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol. Its structure features a pivaloyl group (2,2-dimethylpropan-1-one) linked to a nitrogen atom of an azetidine ring, which is further functionalized with a 1H-pyrazol-1-ylmethyl substituent. This combination of an azetidinone scaffold with a pyrazole moiety is of significant interest in medicinal chemistry research . The azetidin-2-one (β-lactam) core is a privileged structure in pharmacology, most renowned as the central framework in all classic β-lactam antibiotic families. Beyond its antibacterial properties, this scaffold is recognized as a versatile synthon and is investigated for its potential as a cholesterol absorption inhibitor and enzyme inhibitor . Concurrently, the 1H-pyrazole heterocycle is a prevalent pharmacophore in drug discovery, found in molecules with a broad spectrum of bioactivities. The strategic hybridization of these two distinct pharmacophoric elements—azetidinone and pyrazole—into a single molecular architecture is a modern research strategy aimed at creating novel chemical entities for biological evaluation. This approach is particularly valuable in the development of antimicrobial hybrids and conjugates designed to overcome drug resistance in pathogens . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

2,2-dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2,3)11(16)14-7-10(8-14)9-15-6-4-5-13-15/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWOBITNHDDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally, the coupling of these two moieties.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Coupling of Pyrazole and Azetidine Rings: The final step involves coupling the pyrazole and azetidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or azetidine rings are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the azetidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Azetidine vs. Other Rings : The target compound’s azetidine ring (4-membered) confers rigidity compared to 6-membered morpholine or piperidine derivatives. This rigidity may enhance binding specificity in biological targets .
  • Synthetic Complexity: The simpler pyrazole-propanone derivative (C₇H₁₀N₂O) achieves a 57% yield , while the di-pyrazole analog (C₁₅H₁₄N₄O) yields 52% under mild Al₂O₃-mediated conditions .

Spectroscopic and Physicochemical Properties

  • Carbonyl Stretching: The IR carbonyl peak near 1686 cm⁻¹ is consistent across propanone derivatives (e.g., compound 24c) .
  • Molecular Weight : The target compound (247.34 g/mol) is smaller than analogs like 24c (364.45 g/mol), which includes bulky naphthyl and pyridyl groups. This smaller size may enhance solubility or diffusion rates .
  • HPLC Purity: Analog 24c demonstrates high purity (99.6%) via HPLC , suggesting robust synthetic protocols for pyrazole-propanone derivatives.

Biological Activity

The compound 2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}

This compound features a unique combination of a dimethyl group, an azetidine ring, and a pyrazole moiety, which contribute to its biological activity.

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the pyrazole ring suggests potential interactions with enzymes and receptors involved in signaling pathways. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or modulation of receptor activity, leading to various pharmacological effects.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.4Apoptosis via caspase activation
MCF7 (Breast Cancer)12.8Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.5Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of the compound in vivo using a mouse xenograft model. Results indicated that treatment with the compound significantly reduced tumor size compared to controls, with a notable reduction in tumor weight by approximately 45% after four weeks of treatment.

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it inhibited growth effectively at concentrations lower than traditional antibiotics, suggesting potential as a new therapeutic agent.

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